
4-氨基-1-(哌啶-1-基)丁烷-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(piperidin-1-yl)butan-2-ol is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.272. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1-(piperidin-1-yl)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-(piperidin-1-yl)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学与药物设计
哌啶类化合物是药物开发中的重要结构单元。研究人员探索了各种哌啶衍生物的合成,包括4-氨基-1-(哌啶-1-基)丁烷-2-醇,以创造新的药物。 这些衍生物可以作为靶向特定疾病或生物途径的药物设计的支架 .
抗癌剂
哌啶环在抗癌药物的生产中起着至关重要的作用。研究人员已经研究了含哌啶化合物作为参与癌症进展的特定激酶抑制剂的潜力。 例如,一些4-氨基-1-(哌啶-1-基)丁烷-2-醇的衍生物已显示出对间变性淋巴瘤激酶 (ALK) 和 c-ros 癌基因 1 激酶 (ROS1) 的有希望的活性 .
抗菌活性
哌啶类化合物具有抗菌特性。科学家们已经探索了哌啶衍生物的合成,以开发新的抗生素和抗真菌剂。 4-氨基-1-(哌啶-1-基)丁烷-2-醇中的氨基可能有助于其抗菌活性 .
止痛药和疼痛管理
哌啶环系已被研究用于其作为止痛药的潜力。 研究人员研究了4-氨基-1-(哌啶-1-基)丁烷-2-醇之类的化合物,以了解它们与疼痛受体的相互作用,并评估它们在疼痛管理中的功效 .
抗炎化合物
哌啶类化合物已被探索用作抗炎剂。4-氨基-1-(哌啶-1-基)丁烷-2-醇中氨基的存在可能有助于其调节炎症途径的能力。 研究人员正在研究这些衍生物在治疗炎症疾病方面的潜力 .
神经系统疾病
鉴于中枢神经系统对含哌啶化合物的敏感性,研究人员已经研究了它们对神经系统疾病的影响。 虽然还需要更多研究,但像4-氨基-1-(哌啶-1-基)丁烷-2-醇这样的化合物可能在神经药理学方面具有前景 .
作用机制
Target of Action
It’s known that piperidine derivatives, which include 4-amino-1-(piperidin-1-yl)butan-2-ol, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities .
生化分析
Biochemical Properties
4-Amino-1-(piperidin-1-yl)butan-2-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, thereby affecting various cellular processes. Additionally, 4-Amino-1-(piperidin-1-yl)butan-2-ol can bind to specific receptors on cell membranes, altering signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of 4-Amino-1-(piperidin-1-yl)butan-2-ol on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, 4-Amino-1-(piperidin-1-yl)butan-2-ol can inhibit the proliferation of cells by modulating the activity of key signaling molecules involved in cell growth and survival . Additionally, it can affect the expression of genes related to apoptosis, thereby promoting programmed cell death in certain contexts .
Molecular Mechanism
At the molecular level, 4-Amino-1-(piperidin-1-yl)butan-2-ol exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, 4-Amino-1-(piperidin-1-yl)butan-2-ol can inhibit the activity of certain kinases, thereby affecting phosphorylation events and altering signal transduction pathways . Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1-(piperidin-1-yl)butan-2-ol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-1-(piperidin-1-yl)butan-2-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of 4-Amino-1-(piperidin-1-yl)butan-2-ol vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. For example, in animal studies, low doses of 4-Amino-1-(piperidin-1-yl)butan-2-ol have been shown to modulate enzyme activity without causing toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
4-Amino-1-(piperidin-1-yl)butan-2-ol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biological activities . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Amino-1-(piperidin-1-yl)butan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments . The distribution of 4-Amino-1-(piperidin-1-yl)butan-2-ol can influence its biological activity, as its localization within cells can determine the extent of its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 4-Amino-1-(piperidin-1-yl)butan-2-ol is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
属性
IUPAC Name |
4-amino-1-piperidin-1-ylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-5-4-9(12)8-11-6-2-1-3-7-11/h9,12H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOHTWQVTOIXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
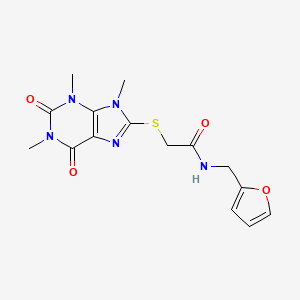

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)
![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)
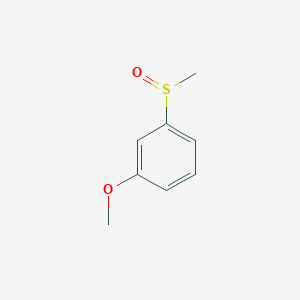
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)
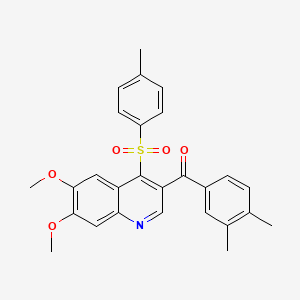
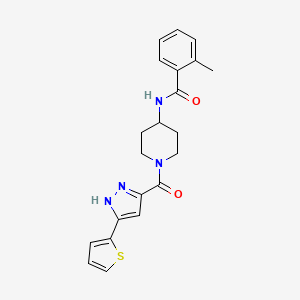

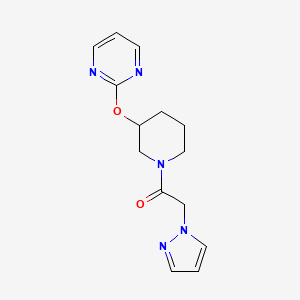
![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)
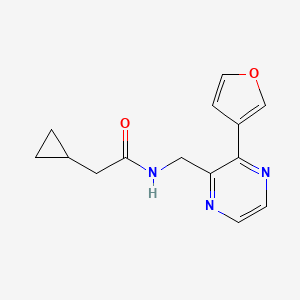
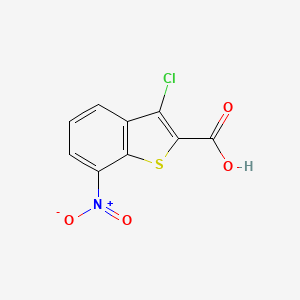
![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)
